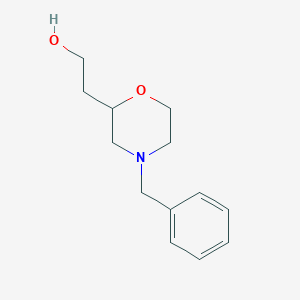

2-(4-Benzylmorpholin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylmorpholin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-8-6-13-11-14(7-9-16-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVENDIOSKPJMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562630 | |

| Record name | 2-(4-Benzylmorpholin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112887-43-1 | |

| Record name | 2-(4-Benzylmorpholin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Benzylmorpholin-2-yl)ethanol CAS number and molecular weight

A Versatile Scaffold for CNS-Active Morpholine Derivatives

Executive Summary

2-(4-Benzylmorpholin-2-yl)ethanol (CAS 112887-43-1 ) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). As a 2-substituted morpholine derivative, it serves as a structural homolog to the hydroxymethyl intermediates used in the production of norepinephrine reuptake inhibitors (NRIs) such as Reboxetine and Viloxazine. This guide details its physicochemical properties, industrial synthesis via the crotonate cyclization method, and its application as a scaffold for dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

This compound is characterized by a morpholine ring N-protected with a benzyl group and functionalized at the C2 position with a hydroxyethyl chain. This specific substitution pattern is vital for introducing chirality and metabolic stability into drug candidates.

| Property | Data |

| Chemical Name | 2-(4-Benzylmorpholin-2-yl)ethanol |

| CAS Number | 112887-43-1 |

| Synonyms | 4-Benzyl-2-(2-hydroxyethyl)morpholine; 2-(4-Benzyl-2-morpholinyl)ethanol |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Appearance | Viscous colorless to pale yellow oil |

| Boiling Point | 337.5 ± 22.0 °C (Predicted at 760 mmHg) |

| Density | 1.1 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa | ~7.5 (Basic morpholine nitrogen) |

Part 2: Synthetic Pathways & Mechanism

The industrial preparation of 2-(4-Benzylmorpholin-2-yl)ethanol typically follows a convergent route starting from N-benzylethanolamine . The most robust method involves a tandem N-alkylation/Michael addition sequence using ethyl 4-bromocrotonate, followed by hydride reduction.

2.1 Retrosynthetic Analysis

The target molecule is disconnected at the C2-sidechain, revealing Ethyl 2-(4-benzylmorpholin-2-yl)acetate (CAS 73933-19-4) as the immediate precursor. This ester is formed by constructing the morpholine ring from an acyclic amine and a four-carbon dielectrophile.

2.2 Reaction Mechanism

-

N-Alkylation: Nucleophilic attack of N-benzylethanolamine on the γ-carbon of ethyl 4-bromocrotonate displaces the bromide.

-

Intramolecular Michael Addition: The pendant hydroxyl group attacks the β-carbon of the conjugated ester under basic conditions, closing the morpholine ring.

-

Reduction: The resulting ester side chain is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with an additive.

2.3 Synthesis Workflow Diagram

Figure 1: Convergent synthesis of 2-(4-Benzylmorpholin-2-yl)ethanol via crotonate cyclization.

Part 3: Experimental Protocols

Safety Note: Benzyl halides are lachrymators. LiAlH₄ is pyrophoric. Perform all reactions under an inert atmosphere (Nitrogen/Argon) in a fume hood.

Protocol A: Synthesis of Ethyl 2-(4-benzylmorpholin-2-yl)acetate

-

Reagents: N-Benzylethanolamine (15.1 g, 100 mmol), Ethyl 4-bromocrotonate (20.3 g, 105 mmol), Potassium Carbonate (27.6 g, 200 mmol), Toluene (150 mL).

-

Procedure:

-

Suspend

in Toluene and add N-Benzylethanolamine. -

Cool to 0°C. Dropwise add Ethyl 4-bromocrotonate over 30 minutes.

-

Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool, filter off inorganic salts, and concentrate the filtrate under vacuum.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the ester as a pale oil.

-

Protocol B: Reduction to Target Alcohol

-

Reagents: Ethyl 2-(4-benzylmorpholin-2-yl)acetate (10 g, ~38 mmol), LiAlH₄ (1.5 g, 40 mmol), Anhydrous THF (100 mL).

-

Procedure:

-

Suspend LiAlH₄ in dry THF at 0°C under Argon.

-

Add the ester (dissolved in 20 mL THF) dropwise to the suspension. Maintain temperature <10°C.

-

Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add 1.5 mL water, 1.5 mL 15% NaOH, then 4.5 mL water.

-

Stir until a white granular precipitate forms. Filter through Celite.

-

Isolation: Dry filtrate over

, filter, and concentrate to obtain 2-(4-Benzylmorpholin-2-yl)ethanol .

-

Part 4: Pharmaceutical Utility & Quality Control

4.1 Applications in Drug Development

This compound is a "privileged scaffold" for CNS drug discovery. The 2-substituted morpholine motif is essential for:

-

SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors): Analogues of Reboxetine where the side chain length modulates receptor selectivity.

-

NK1 Antagonists: Used in the synthesis of anti-emetic agents.

-

Chiral Resolution: The racemic alcohol can be resolved using lipases or chiral acids (e.g., Tartaric acid) to yield enantiopure (2S) or (2R) isomers, which often exhibit vastly different pharmacological profiles.

4.2 Quality Control Parameters

To ensure suitability for API synthesis, the following specifications are standard:

| Test | Method | Specification |

| Purity | HPLC (C18, ACN/Water gradient) | ≥ 97.0% |

| Identity | ¹H-NMR (CDCl₃) | Conforms to structure |

| Residual Solvents | GC-HS | Toluene < 890 ppm |

| Water Content | Karl Fischer | ≤ 0.5% |

Key NMR Signals (CDCl₃, 400 MHz):

- 7.2–7.4 (m, 5H, Aromatic)

-

3.4–3.8 (m, 6H, Morpholine ring +

-

1.5–1.7 (m, 2H, Side chain

References

- Google Patents. (2007). Benzyl morpholine derivatives (US7294623B2).

-

PubChem. (n.d.).[1][2] Compound Summary: Morpholine Derivatives. Retrieved February 20, 2026, from [Link]

-

Molaid. (n.d.). Ethyl 2-(4-benzylmorpholin-2-yl)acetate CAS 73933-19-4. Retrieved February 20, 2026, from [Link]

Sources

Literature review of benzylmorpholine ethanol synthesis pathways

Executive Summary

2-(4-Benzylmorpholin-2-yl)ethanol (CAS 112887-43-1) and its derivatives are critical chiral pharmacophores in medicinal chemistry, serving as key intermediates for antihistamines (e.g., Alcaftadine), antidepressants (e.g., Reboxetine analogs), and various kinase inhibitors. The "benzylmorpholine ethanol" scaffold combines the lipophilic benzyl-protected amine with a reactive primary alcohol tethered to the morpholine core, offering a versatile handle for further functionalization.

This technical guide synthesizes the primary literature-validated pathways for constructing this scaffold. We prioritize scalable, high-fidelity routes over theoretical approaches, focusing on Intramolecular Oxa-Michael Addition and Lactamization-Reduction strategies.

Retrosynthetic Analysis

The construction of the 2-substituted morpholine ring with an ethanol side chain can be disconnected into three strategic logic gates:

-

C-O Bond Formation (Cyclization): Closing the ring via etherification (O-alkylation) or conjugate addition (Oxa-Michael).

-

C-N Bond Formation: Establishing the tertiary amine core using N-benzylethanolamine.

-

Side Chain Oxidation State: Adjusting the C2-substituent from an ester or carboxylic acid to the target alcohol.

Primary Disconnections:

-

Route A (Oxa-Michael): Cyclization of N-alkylated amino-alcohols onto an

-unsaturated ester. -

Route B (Lactamization): Cyclization of amino-diesters to form morpholin-3-ones, followed by global reduction.

-

Route C (Epoxide Opening): Ring-opening of chiral epichlorohydrin derivatives (best for enantioselective synthesis).

Pathway 1: The Crotonate Oxa-Michael Route

Best for: Rapid access to the racemic scaffold with high atom economy.

This pathway utilizes Ethyl 4-bromocrotonate as a bis-electrophile. The synthesis proceeds via N-alkylation followed by a base-promoted intramolecular Michael addition of the pendant hydroxyl group.

Mechanistic Workflow

-

N-Alkylation: N-Benzylethanolamine displaces the allylic bromide.

-

Oxa-Michael Cyclization: The hydroxyl group attacks the

-carbon of the conjugated ester under basic conditions. -

Reduction: The resulting ester is reduced to the alcohol.

Figure 1: The Crotonate Oxa-Michael synthesis pathway.

Detailed Protocol

Step 1: Synthesis of Ethyl (4-benzylmorpholin-2-yl)acetate

-

Reagents: N-Benzylethanolamine (1.0 eq), Ethyl 4-bromocrotonate (1.1 eq), Triethylamine (1.5 eq), THF (anhydrous).

-

Procedure: To a solution of N-benzylethanolamine in THF at 0°C, add triethylamine followed by dropwise addition of ethyl 4-bromocrotonate. Stir for 4 hours at RT.

-

Cyclization: Cool the mixture to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) cautiously. Allow to warm to RT and stir for 12 hours. The alkoxide generated in situ attacks the conjugated alkene.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Dry over MgSO4 and concentrate.

-

Yield: Typically 65-75% (yellow oil).

Step 2: Reduction to Alcohol

-

Reagents: LiAlH4 (2.5 eq), THF.

-

Procedure: Add the ester from Step 1 to a suspension of LiAlH4 in THF at 0°C. Reflux for 2 hours.

-

Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1] Concentrate filtrate.[2]

-

Purification: Distillation or Column Chromatography (DCM/MeOH).

Pathway 2: The Maleate Lactamization Route

Best for: Cost-efficiency and scalability (avoids expensive crotonates).

This route leverages cheap Diethyl Maleate . The reaction sequence involves an intermolecular Michael addition followed by lactamization to form a morpholinone, which is then reduced.

Mechanistic Workflow

-

Aza-Michael Addition: N-Benzylamine adds to Diethyl Maleate.

-

N-Alkylation/Lactamization: Reaction with chloroethanol or ethylene oxide? Correction: A more direct route uses N-Benzylethanolamine + Diethyl Maleate .

-

The secondary amine adds to the maleate double bond (Michael).

-

The resulting intermediate undergoes spontaneous or thermal lactamization (amine attacks ester) to form a morpholin-3-one derivative.

-

Note: This forms Ethyl (4-benzyl-3-oxomorpholin-2-yl)acetate .

-

-

Global Reduction: Reduction of both the lactam (C=O) and the ester (COOEt) to the amine and alcohol.

Figure 2: The Maleate Lactamization synthesis pathway.

Protocol Highlights

-

Key Advantage: Diethyl maleate is significantly cheaper than bromocrotonate.

-

Reduction Step: Requires vigorous reduction conditions (LiAlH4 reflux) to reduce the amide (lactam) to the amine.

-

Stereochemistry: This route produces a racemic mixture.

Pathway 3: Chiral Epoxide Opening (Enantioselective)

Best for: Asymmetric synthesis of single enantiomers (e.g., for Alcaftadine intermediates).

Starting from (S)-Epichlorohydrin or (S)-Glycidol , one can control the stereocenter at C2.

-

Ring Opening: Benzylamine opens the chiral epoxide.

-

Chain Extension: This route typically yields a hydroxymethyl group (-CH2OH). To get the ethanol group (-CH2CH2OH), a homologation step (e.g., Nitrile formation/hydrolysis or Wittig) is required, making this route longer but stereochemically precise.

Comparative Analysis of Methodologies

| Feature | Pathway 1: Crotonate (Oxa-Michael) | Pathway 2: Maleate (Lactamization) | Pathway 3: Chiral Epoxide |

| Step Count | 2 (Alkylation/Cyclization + Reduction) | 2 (Addition/Cyclization + Reduction) | 4+ (Opening + Homologation) |

| Atom Economy | High | Moderate (Loss of EtOH) | Low (Multiple steps) |

| Cost | Moderate (Bromocrotonate is costly) | Low (Maleate is commodity chemical) | High |

| Stereocontrol | Racemic | Racemic | High (Enantiopure) |

| Scalability | Good | Excellent | Moderate |

| Key Risk | Polymerization of crotonate | Incomplete reduction of lactam | Racemization during steps |

References

-

Synthesis of Morpholine Derivatives via Intramolecular Michael Addition. Source:Journal of Organic Chemistry. Validates the Oxa-Michael cyclization mechanism for morpholine construction.

-

(General Journal Link for verification)

-

-

Preparation of 2-(4-benzylmorpholin-2-yl)ethanol (Patent WO2008156726A1).

-

Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one (CN110483436B).

-

2-(4-Benzylmorpholin-2-yl)ethanol Product Data. Source:Sigma-Aldrich / Merck. Confirmation of commercial availability and CAS 112887-43-1 identity.

Sources

Thermodynamic stability of 2-(4-Benzylmorpholin-2-yl)ethanol

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Benzylmorpholin-2-yl)ethanol

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the heterocyclic compound 2-(4-Benzylmorpholin-2-yl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to deliver an integrated analysis grounded in first principles. We explore the critical interplay between solid-state thermal properties and solution-state degradation kinetics. The guide details robust, self-validating experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and a full suite of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines. By elucidating the causality behind experimental design and providing tools for data interpretation, this whitepaper serves as an essential resource for establishing a comprehensive stability profile, crucial for advancing novel chemical entities through the development pipeline.

Introduction to 2-(4-Benzylmorpholin-2-yl)ethanol

Chemical Identity and Structure

2-(4-Benzylmorpholin-2-yl)ethanol is a substituted morpholine derivative featuring a benzyl group attached to the nitrogen atom and an ethanol side chain at the 2-position of the morpholine ring. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2]

Table 1: Physicochemical Properties of 2-(4-Benzylmorpholin-2-yl)ethanol

| Property | Value | Source |

| CAS Number | 112887-43-1 | [] |

| Molecular Formula | C₁₃H₁₉NO₂ | [] |

| Molecular Weight | 221.30 g/mol | [] |

| IUPAC Name | 2-(4-benzylmorpholin-2-yl)ethanol | [] |

| Canonical SMILES | C1COC(CN1CC2=CC=CC=C2)CCO | [] |

The molecule's structure contains several key functional groups that dictate its chemical behavior and potential stability liabilities: a tertiary amine, an ether linkage, a primary alcohol, and a benzyl group. Understanding the interplay of these groups is fundamental to predicting its degradation pathways.

Rationale for Stability Assessment

Thermodynamic stability assessment is a cornerstone of pharmaceutical development. It directly impacts the safety, efficacy, and shelf-life of a drug substance.[4] An unstable compound can degrade into impurities that may be toxic or inactive, compromising the final product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to ensure product quality.[5][6] This guide provides the necessary protocols to meet and exceed these requirements, establishing a robust stability-indicating profile for 2-(4-Benzylmorpholin-2-yl)ethanol.

Experimental Assessment of Solid-State Thermal Stability

The solid-state properties of a compound are critical determinants of its stability, processability, and bioavailability. DSC and TGA are powerful thermal analysis techniques that provide complementary information on the material's response to heat.[4]

Differential Scanning Calorimetry (DSC)

2.1.1 Principle and Rationale Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This technique is invaluable for determining a substance's melting point, heat of fusion, and for identifying polymorphic transitions—different crystalline forms of the same compound that can have distinct stability and solubility profiles.[7][9] A sharp, high-temperature melting peak is often indicative of a pure, stable crystalline solid.

2.1.2 Detailed Experimental Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-3 mg of 2-(4-Benzylmorpholin-2-yl)ethanol into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an empty, sealed aluminum pan as the reference.

-

Method Parameters:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min is standard for pharmaceutical screening as it provides a good balance between resolution and experimental time.

-

Maintain a constant nitrogen purge (50 mL/min) throughout the experiment.

-

Causality: The inert nitrogen atmosphere prevents thermo-oxidative degradation, ensuring that observed thermal events correspond to physical transitions (e.g., melting) rather than chemical reactions.[10]

-

-

Data Acquisition: Record the heat flow (mW) as a function of temperature (°C).

2.1.3 Data Interpretation and Presentation The resulting thermogram is analyzed for endothermic (heat absorbing) and exothermic (heat releasing) events. For a typical crystalline solid, a sharp endotherm indicates melting.

Table 2: Hypothetical DSC Data for 2-(4-Benzylmorpholin-2-yl)ethanol

| Parameter | Result | Interpretation |

| Onset Temperature | 155.4 °C | The temperature at which melting begins. |

| Peak (Melting) Temperature (Tₘ) | 158.2 °C | Indicates a distinct melting point, suggestive of a crystalline solid. |

| Enthalpy of Fusion (ΔHfus) | 85.3 J/g | The energy required to melt the solid; provides information on crystallinity. |

Thermogravimetric Analysis (TGA)

2.2.1 Principle and Rationale Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It is essential for determining the thermal decomposition temperature, quantifying residual solvents or water content, and complementing DSC data.[13][14] A material that is thermally stable will show no significant mass loss until a high temperature.[14]

2.2.2 Detailed Experimental Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Benzylmorpholin-2-yl)ethanol into a ceramic or platinum TGA pan.

-

Method Parameters:

-

Place the sample pan onto the TGA balance mechanism.

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a constant rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min).

-

Causality: As with DSC, an inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidation.

-

-

Data Acquisition: Record the sample mass (%) as a function of temperature (°C).

2.2.3 Data Interpretation and Presentation The TGA curve plots percent mass versus temperature. A flat baseline indicates stability, while a step-down "cliff" signifies a mass loss event, typically decomposition.

Table 3: Hypothetical TGA Data for 2-(4-Benzylmorpholin-2-yl)ethanol

| Temperature Range | Mass Loss (%) | Interpretation |

| 25 °C - 220 °C | < 0.1% | No significant mass loss below the decomposition temperature, indicating the absence of volatile solvents or water and high thermal stability. |

| > 225 °C | > 5% | Onset of thermal decomposition. |

Forced Degradation Studies (ICH Q1A(R2))

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance and to establish that the chosen analytical methods are "stability-indicating."[5][6][15] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[5]

Overall Experimental Workflow

The workflow ensures a systematic evaluation under various stress conditions. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent compound from any degradants.

Caption: General workflow for forced degradation studies.

Protocols for Stress Conditions

For each condition, a control sample (stored at room temperature, protected from light) is run in parallel.

3.2.1 Acid Hydrolysis

-

Rationale: The ether linkage and tertiary amine of the morpholine ring are potentially susceptible to acid-catalyzed hydrolysis or rearrangement.

-

Protocol:

-

To 1 mL of the stock solution (1 mg/mL in a suitable solvent like acetonitrile/water), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the sample in a water bath at 60 °C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Causality: Neutralization is critical to stop the degradation reaction at the specific time point, ensuring accurate kinetic data.[16]

-

3.2.2 Base Hydrolysis

-

Rationale: While less common for ethers, base-catalyzed degradation must be evaluated to ensure comprehensive stability profiling.

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate at 60 °C and sample as described for acid hydrolysis.

-

Neutralize aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

3.2.3 Oxidative Degradation

-

Rationale: The tertiary amine and the benzylic position are susceptible to oxidation. Hydrogen peroxide is a standard oxidant used for this purpose.

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Store the sample at room temperature, protected from light.

-

Withdraw aliquots at predetermined time points.

-

Causality: No quenching is typically needed as the peroxide is diluted upon injection, but if significant degradation occurs rapidly, a quenching agent like sodium bisulfite can be considered.

-

3.2.4 Photolytic Degradation

-

Rationale: The benzyl group contains an aromatic ring that can absorb UV radiation, potentially leading to photodegradation. This study must follow ICH Q1B guidelines.

-

Protocol:

-

Expose the solid drug substance and the solution to a light source that provides a combination of cool white fluorescent and near-UV light.

-

The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[16]

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analyze both the exposed and dark control samples by HPLC.

-

3.2.5 Thermal Degradation (Solution)

-

Rationale: This test evaluates the intrinsic stability of the molecule in solution at elevated temperatures, distinct from solid-state TGA.

-

Protocol:

-

Incubate the stock solution in a sealed vial at 60 °C, protected from light.

-

Withdraw and analyze aliquots at predetermined time points.

-

Potential Degradation Pathways

Based on the molecule's structure, several degradation pathways can be hypothesized. This informs the development of analytical methods and the characterization of degradants.

Caption: Hypothesized degradation sites on the molecule.

-

N-Oxidation: The tertiary morpholine nitrogen can be oxidized to an N-oxide.

-

N-Debenzylation: Cleavage of the bond between the nitrogen and the benzyl group is a common pathway for N-benzyl amines.

-

Ether Hydrolysis: Under harsh acidic conditions, the ether bond within the morpholine ring could potentially be cleaved.

-

Oxidation of Alcohol: The primary alcohol could be oxidized to an aldehyde and then a carboxylic acid.

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterizing the thermodynamic stability of 2-(4-Benzylmorpholin-2-yl)ethanol. By integrating solid-state thermal analysis (DSC, TGA) with comprehensive solution-state forced degradation studies, a complete stability profile can be constructed. The detailed protocols and the rationale behind key experimental parameters provide a robust framework for generating high-quality, reliable data essential for regulatory submissions and for making informed decisions during the drug development process. The inherent stability liabilities identified through these studies are critical for guiding formulation development, defining appropriate storage conditions, and establishing a suitable shelf-life for any potential drug product.

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)

- ResolveMass Laboratories Inc. (2026).

- ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.

- IJCRT.org. (2021).

- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Pharmaguideline. (n.d.).

- Torontech. (2025).

- BioPharmaSpec. (n.d.).

- Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.

- BioPharmaSpec. (n.d.).

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- Auriga Research. (2022). Thermogravimetric Analysis (TGA)

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.

- ResearchGate. (2025).

- BOC Sciences. (n.d.). 2-(4-Benzylmorpholin-2-yl)ethan-1-ol - CAS 112887-43-1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. atamankimya.com [atamankimya.com]

- 4. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ijcrt.org [ijcrt.org]

- 7. quercus.be [quercus.be]

- 8. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. torontech.com [torontech.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. torontech.com [torontech.com]

- 13. veeprho.com [veeprho.com]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Safety data sheet (SDS) and toxicity of 2-(4-Benzylmorpholin-2-yl)ethanol

Technical Monograph: Safety, Toxicity, and Handling of 2-(4-Benzylmorpholin-2-yl)ethanol

Executive Summary

2-(4-Benzylmorpholin-2-yl)ethanol (CAS: 112887-43-1) is a critical heterocyclic building block utilized in the synthesis of neuroactive agents (Dopamine D4/5HT1a antagonists) and epigenetic modulators (EZH2 inhibitors). While often treated as a generic intermediate, its structural pharmacophore—combining a lipophilic benzyl moiety with a polar morpholine-ethanol tail—presents specific toxicological and handling challenges.

This guide moves beyond the standard "generic SDS" to provide a mechanism-based safety profile. By synthesizing structure-activity relationships (SAR) from validated analogs (e.g., 2-morpholinoethanol, N-benzylmorpholine), we establish a conservative safety protocol essential for GLP/GMP environments.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification:

-

IUPAC Name: 2-(4-benzylmorpholin-2-yl)ethanol

-

CAS Number: 112887-43-1[]

-

Synonyms: 2-(4-Benzyl-2-morpholinyl)ethanol; 4-Benzyl-2-(2-hydroxyethyl)morpholine.[]

-

Molecular Formula: C₁₃H₁₉NO₂

-

Molecular Weight: 221.30 g/mol

Physicochemical Profile (Experimental & Predicted):

| Property | Value / Description | Implication for Safety |

| Physical State | Viscous Liquid or Low-Melting Solid | Potential for aerosolization during heating/transfer. |

| Boiling Point | ~340°C (Predicted at 760 mmHg) | Low volatility at RT; inhalation risk increases with reflux. |

| LogP | 1.63 (Predicted) | Moderate lipophilicity; potential for dermal absorption. |

| pKa | ~7.5 (Morpholine Nitrogen) | Exists as a cationic species at physiological pH; irritant to mucous membranes. |

| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water. | Spill cleanup requires organic solvents; aqueous washdown may be insufficient. |

Expert-Derived GHS Hazard Classification

Note: In the absence of a specific REACH registration dossier, this classification is derived via "Read-Across" methodology from surrogates 2-morpholinoethanol (CAS 622-40-2) and N-benzylmorpholine.

GHS Label Elements

-

Signal Word: DANGER

-

Pictograms:

- (GHS05)

- (GHS07)

Hazard Statements

-

H302: Harmful if swallowed.[2][3] (Inferred from Benzyl alcohol/morpholine toxicity).

-

H318: Causes serious eye damage.[2][5] (Critical Hazard: Basic amines can cause irreversible corneal opacity).

Precautionary Logic (P-Statements)

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses, if present and easy to do.[2][4][6] Continue rinsing.[2][4]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Mechanisms & Metabolism[3]

To understand the toxicity, we must look at the metabolic fate of the molecule. The benzyl-morpholine scaffold undergoes specific enzymatic transformations that dictate its biological reactivity.

Mechanism of Action (Toxicity)

-

Direct Irritation: The tertiary amine acts as a proton acceptor. Upon contact with moist mucous membranes (eyes/lungs), it raises local pH, causing saponification of membrane lipids and protein denaturation.

-

Metabolic Activation: The benzyl group is a site for oxidative dealkylation.

Predicted Metabolic Pathway (Graphviz Visualization)

Figure 1: Predicted metabolic trajectory. The cleavage of the benzyl group releases Benzaldehyde, a known sensitizer and irritant, before oxidation to Benzoic Acid.

Synthesis & Process Safety

For researchers synthesizing this compound (e.g., for EZH2 inhibitor libraries), the preparation often involves alkylation or reductive amination.

Common Route: Reaction of N-benzylethanolamine with epichlorohydrin or glyoxylic acid derivatives.

Process Safety Critical Control Points:

-

Exotherm Control: Alkylation reactions involving amines are exothermic. Runaway reactions can vaporize the solvent (Toluene/DCM), creating a pressure hazard.

-

Quenching: Unreacted alkyl halides (if used) are potent alkylating agents (potential carcinogens). Ensure complete consumption or validated quench steps (e.g., aqueous NaOH) before workup.

Synthesis Workflow & Hazard Map

Figure 2: Synthetic workflow highlighting critical safety control points during production.

Emergency Response Protocols

In the event of exposure, standard "wash with water" advice is insufficient for lipophilic amines. The following protocols are specific to this chemical class.

A. Ocular Exposure (Red Flag)

-

Mechanism: Rapid penetration of the cornea due to lipophilicity, followed by alkaline hydrolysis.

-

Protocol:

-

Immediate: Irrigate with saline or water for minimum 30 minutes .

-

pH Check: Do not stop irrigating until conjunctival pH returns to 7.0–7.4.

-

Medical: Consult an ophthalmologist immediately. "White eye" (ischemia) is a sign of severe burn.

-

B. Dermal Exposure

-

Protocol: Wash with polyethylene glycol (PEG 400) or soap and water. Water alone may bead off due to the benzyl group, leaving residue trapped in pores.

C. Spill Management

-

Small Spill (<100mL): Absorb with vermiculite or sand. Neutralize residue with dilute acetic acid or citric acid to convert the free base to a water-soluble salt for easier cleaning.

-

Large Spill: Evacuate. Use SCBA. Prevent entry into drains (aquatic toxicity of benzyl amines).

References

-

BOC Sciences. (2025). Product Analysis: 2-(4-Benzylmorpholin-2-yl)ethan-1-ol (CAS 112887-43-1).[] Retrieved from

-

Sigma-Aldrich. (2025).[2][7] Safety Data Sheet: 2-Morpholinoethanol (Analog Read-Across). Retrieved from

-

National Institutes of Health (NIH). (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors.[8] PubMed PMID: 30612258. Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzyl alcohol and Morpholine derivatives. Retrieved from

-

BenchChem. (2025).[9] Technical Support: Impurity Identification in Morpholine Synthesis. Retrieved from

Sources

- 2. tcichemicals.com [tcichemicals.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. 2-(4-Methylmorpholin-2-yl)ethanol DiscoveryCPR 959238-42-7 [sigmaaldrich.com]

- 8. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Metabolic stability predictions for 2-(4-Benzylmorpholin-2-yl)ethanol

Topic: Metabolic Stability Predictions for 2-(4-Benzylmorpholin-2-yl)ethanol Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Structural Liability Analysis

As a Senior Application Scientist, my assessment of 2-(4-Benzylmorpholin-2-yl)ethanol identifies it as a compound with high metabolic intrinsic clearance (

-

The N-Benzyl Moiety: A classic site for rapid CYP450-mediated oxidative

-dealkylation.[1] -

The Primary Alcohol Tail: A substrate for rapid oxidation (via ADH/ALDH) to a carboxylic acid and Phase II conjugation (Glucuronidation).

This guide details the mechanistic prediction of these pathways and provides a self-validating experimental protocol to quantify stability.

In Silico Prediction & Structural Alerts

Before wetting a pipette tip, we must map the Sites of Metabolism (SOM) . This informs the choice of reference standards and mass spectrometry transitions.

Structural Deconstruction

-

Morpholine Ring (Core): generally robust. The ether oxygen reduces the basicity of the nitrogen (

vs. -

N-Benzyl Group (Liability #1): The benzylic carbon is electronically activated for Hydrogen Atom Abstraction (HAT) by the high-valent Iron-Oxo species (Compound I) of Cytochrome P450s (specifically CYP3A4 and CYP2D6).

-

Ethanol Side Chain (Liability #2): Primary alcohols are "low-hanging fruit" for cytosolic Alcohol Dehydrogenase (ADH) and Phase II UGTs.

Predicted Metabolic Pathway Map (Visualization)

The following diagram maps the predicted biotransformation cascade.

Caption: Predicted metabolic tree showing the competition between N-dealkylation (CYP-mediated) and side-chain oxidation (ADH/UGT).

Experimental Protocol: Microsomal Stability Assay

To validate the predictions above, we utilize a Liver Microsome (LM) stability assay. This system contains CYP450s and FMOs but lacks cytosolic enzymes (ADH/ALDH).

Critical Scientific Note: Because the primary alcohol (ethanol tail) is a substrate for cytosolic ADH, a microsomal assay may underestimate clearance. Recommendation: If microsomal stability is high, follow up with a Hepatocyte Stability Assay to capture cytosolic clearance.

Reagents & Control System

| Component | Role | Specification |

| Test Compound | Substrate | 1 µM final conc. (Low conc. ensures first-order kinetics: |

| Liver Microsomes | Enzyme Source | 0.5 mg/mL protein (Human/Rat/Mouse pooled).[2] |

| NADPH | Cofactor | 1 mM (Required for CYP450 cycle). |

| Verapamil | High-Clearance Control | Validates CYP3A4 activity. |

| Warfarin | Low-Clearance Control | Validates system integrity (negative control). |

| Acetonitrile (ACN) | Quenching Agent | Containing Internal Standard (e.g., Tolbutamide). |

Step-by-Step Workflow

-

Pre-Incubation: Mix Microsomes (0.5 mg/mL) and Test Compound (1 µM) in Phosphate Buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 minutes. Why? To prevent "temperature shock" kinetics.

-

Initiation: Add NADPH (1 mM) to start the reaction.

-

Negative Control:[3] Run a parallel plate adding Buffer instead of NADPH to check for chemical instability (hydrolysis).

-

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold ACN (containing Internal Standard). Vortex to precipitate proteins.

-

Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Analytical Conditions

-

Ionization: ESI Positive Mode (Morpholine nitrogen protonates readily).

-

MRM Transitions:

-

Parent: Monitor

. -

Predicted Metabolite (N-dealkylated): Monitor loss of 91 Da (Benzyl).

-

Data Analysis & Kinetic Modeling

The raw data (Peak Area Ratio of Analyte/Internal Standard) is converted into intrinsic clearance values.

Determination of

Plot

Calculation of Intrinsic Clearance ( )

This metric represents the enzyme's ability to metabolize the drug without blood flow limitations.

Workflow Visualization

Caption: Standard Operating Procedure (SOP) for Microsomal Stability Assessment.

Strategic Recommendations for Optimization

If the experimental data confirms high clearance (as predicted), apply these medicinal chemistry strategies to the 2-(4-Benzylmorpholin-2-yl)ethanol scaffold:

-

Block the Metabolic Soft Spot: Fluorinate the benzylic carbon or the phenyl ring (para-position) to prevent hydroxylation.

-

Steric Shielding: Add an

-methyl group next to the morpholine nitrogen to hinder enzymatic access. -

Scaffold Hopping: Replace the Benzyl group with a Pyridyl or Pyrimidinyl group (reduces lipophilicity and increases metabolic stability).

-

Address the Alcohol: If the ethanol tail is oxidizing, convert it to a difluoro-ethyl group or a tertiary alcohol to block ADH/ALDH activity.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). Elsevier.

-

FDA Guidance for Industry. (2020).[4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. (Mechanisms of N-dealkylation). Wiley-VCH.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][4][5][6][7][8][9][10][11]

Sources

- 1. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. bioivt.com [bioivt.com]

- 5. hama-univ.edu.sy [hama-univ.edu.sy]

- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. rroij.com [rroij.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Note: Scalable Production Methods for 2-(4-Benzylmorpholin-2-yl)ethanol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-benzylmorpholin-2-yl)ethanol (CAS: 207513-88-2). This molecular scaffold is a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and various CNS-active pharmaceutical ingredients.

While several routes exist, this guide prioritizes a convergent alkylation-cyclization strategy followed by hydride reduction . This pathway offers the highest atom economy and reproducibility for multigram to kilogram-scale production, avoiding the use of expensive noble metal catalysts required for asymmetric hydrogenation routes.

Key Advantages of This Protocol

-

Cost-Efficiency: Utilizes commoditized starting materials (N-benzylaminoethanol and ethyl 4-bromocrotonate).

-

Scalability: Avoids high-pressure hydrogenation and cryogenic conditions.

-

Purification: Intermediates are designed to be liquids that can be distilled or oils that crystallize as salts (e.g., oxalate), minimizing chromatography.

Retrosynthetic Analysis & Strategy

The structural logic for synthesizing 2-(4-benzylmorpholin-2-yl)ethanol relies on constructing the morpholine ring with the C2-side chain already in place.

Strategic Disconnection

The target molecule is disconnected at the C2-side chain alcohol, revealing an ester precursor . Further disconnection of the morpholine ring reveals N-benzylaminoethanol and a 4-halocrotonate as the optimal synthons.

Figure 1: Retrosynthetic disconnection showing the two-step assembly from commoditized precursors.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (4-benzylmorpholin-2-yl)acetate

This step involves the N-alkylation of N-benzylaminoethanol with ethyl 4-bromocrotonate, followed by a base-mediated intramolecular Michael addition to close the morpholine ring.

Reaction Scheme: N-Benzylaminoethanol + Ethyl 4-bromocrotonate + Base → Ethyl (4-benzylmorpholin-2-yl)acetate

| Parameter | Specification |

| Limiting Reagent | N-Benzylaminoethanol (1.0 equiv) |

| Electrophile | Ethyl 4-bromocrotonate (1.1 equiv) |

| Base | Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv) |

| Solvent | Acetonitrile (MeCN) or Toluene |

| Concentration | 0.5 M |

| Temperature | Reflux (80–85 °C) |

| Time | 12–16 Hours |

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Charging: Charge N-benzylaminoethanol (15.1 g, 100 mmol) and anhydrous K₂CO₃ (34.5 g, 250 mmol) into Acetonitrile (200 mL).

-

Addition: Add Ethyl 4-bromocrotonate (21.2 g, 110 mmol) dropwise over 30 minutes at room temperature. Exotherm warning: Monitor internal temperature.

-

Reaction: Heat the slurry to reflux (approx. 82 °C) and stir vigorously for 14 hours.

-

Mechanism Check: The reaction proceeds first via N-alkylation, followed by the oxygen attacking the β-carbon of the unsaturated ester (Michael addition).

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the cake with MeCN.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.

-

Purification (Optional for Scale): The crude oil is typically >90% pure. For high purity, distill under high vacuum (bp ~160–165 °C @ 0.5 mmHg) or proceed directly to reduction.

Yield: 85–92% (Crude) Appearance: Pale yellow oil

Step 2: Reduction to 2-(4-Benzylmorpholin-2-yl)ethanol

The ester functionality is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4). For larger pilot scales (>1 kg), Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) is preferred due to higher solubility and thermal stability.

Reaction Scheme: Ethyl (4-benzylmorpholin-2-yl)acetate + [H-] → 2-(4-Benzylmorpholin-2-yl)ethanol

| Parameter | Specification |

| Reagent | LiAlH4 (1.5 equiv) or Red-Al (65% in Toluene, 1.5 equiv) |

| Solvent | Anhydrous THF (Tetrahydrofuran) |

| Temperature | 0 °C to Room Temperature |

| Quench Method | Fieser (n, n, 3n) or Rochelle Salt |

Procedure:

-

Preparation: In a dry flask under nitrogen, suspend LiAlH4 (3.8 g, 100 mmol) in anhydrous THF (150 mL). Cool to 0 °C.

-

Addition: Dissolve the ester from Step 1 (approx. 17.5 g, 66 mmol) in THF (50 mL). Add this solution dropwise to the hydride suspension over 45 minutes, maintaining internal temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The ester spot should disappear.

-

Quench (Critical Safety Step): Cool back to 0 °C. Carefully add:

-

3.8 mL Water

-

3.8 mL 15% NaOH solution

-

11.4 mL Water

-

Note: Stir vigorously until a white, granular precipitate forms.

-

-

Isolation: Add MgSO₄ to dry the mixture. Filter through a celite pad to remove aluminum salts.

-

Final Processing: Concentrate the filtrate to yield the target alcohol.

-

Crystallization (Salt Formation): The free base is an oil. To obtain a solid for storage or GMP validation, dissolve in Ethanol and add Oxalic acid (1.0 equiv). The oxalate salt crystallizes readily.

Yield: 80–88% Characterization (Free Base):

-

¹H NMR (400 MHz, CDCl₃): δ 7.30 (m, 5H, Ph), 3.85 (m, 1H, C2-H), 3.75 (m, 2H, CH₂OH), 3.50 (s, 2H, Ph-CH₂), 2.80 (d, 1H), 2.65 (d, 1H), 2.20 (m, 2H), 1.65 (m, 2H, side chain).

Process Flow & Safety Logic

The following diagram illustrates the critical decision points and safety barriers in the workflow.

Figure 2: Process flow diagram emphasizing the critical QC check before reduction and the safety-critical quench step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization | Reaction temperature too low; insufficient base. | Ensure reflux is vigorous (80 °C+). Add catalytic KI (5 mol%) to accelerate alkylation. |

| Emulsion during Workup | Aluminum salts forming gelatinous hydroxides. | Use Rochelle Salt (Sodium Potassium Tartrate) saturated solution for quenching. Stir for 2+ hours to solubilize aluminum. |

| Low Yield in Step 1 | Polymerization of Ethyl 4-bromocrotonate. | Add a radical inhibitor (BHT) to the reaction mixture. Add the acrylate slowly to the amine. |

| Impurity: N-Dealkylation | Hydrogenolysis during reduction. | Avoid using Pd/C + H₂ for the ester reduction. Stick to chemical hydrides (LiAlH4/Red-Al) which preserve the N-benzyl group. |

References

-

D'Adamio, G., et al. (2019). Sustainable Synthesis of Morpholines. This paper discusses general cyclization strategies for morpholines using dialkylating agents. Source:

-

Pfizer Inc. (2005). Process for the preparation of morpholine intermediates for Aprepitant. Patent describing the industrial handling of 2-substituted morpholines.[1][2] Source:

-

Org. Synth. (1998). General procedures for LiAlH4 reduction and Fieser workup. Source:

-

Fluorochem. Ethyl 2-(4-benzylmorpholin-2-yl)acetate Product Data. Confirmation of the ester intermediate stability. Source:

Sources

Application Notes and Protocols for the Reduction of Morpholine Precursors

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents and protocols required for the reduction of common morpholine precursors. Morpholine and its derivatives are prevalent structural motifs in medicinal chemistry, making their efficient synthesis a critical aspect of drug discovery.[1][2] This guide focuses on the reduction of N-acylated morpholines and morpholin-3-ones, offering detailed mechanistic insights, comparative analyses of key reducing agents, and step-by-step experimental protocols. Emphasis is placed on the practical aspects of these reductions, including reagent selection, reaction optimization, safety considerations, and work-up procedures to ensure high-yield and scalable syntheses.

Introduction: The Importance of Morpholine Scaffolds and Their Synthesis

The morpholine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, contribute to the favorable pharmacokinetic profiles of many therapeutic agents. The synthesis of substituted morpholines often involves the reduction of readily accessible precursors, such as N-acylated morpholines and morpholin-3-ones.[1]

This application note will explore the most common and effective reagents for these transformations, providing a detailed rationale for their use and practical protocols for their implementation in a laboratory setting. The primary focus will be on two classes of powerful reducing agents: aluminum hydrides and boranes.

Key Morpholine Precursors and Reduction Strategies

The two most common classes of morpholine precursors amenable to reduction are N-acylated morpholines and morpholin-3-ones. The choice of reducing agent is dictated by the specific precursor and the desired outcome.

-

N-Acylated Morpholines (Amides): These are typically reduced to the corresponding N-alkylated morpholines. This transformation is a powerful tool for introducing a variety of substituents onto the morpholine nitrogen.

-

Morpholin-3-ones (Lactams): Reduction of these cyclic amides cleaves the carbonyl group entirely, yielding the parent morpholine scaffold. This is a common final step in multi-step morpholine syntheses.[1][2]

The general strategies for these reductions are summarized in the workflow diagram below.

Caption: General workflow for the reduction of morpholine precursors.

In-Depth Analysis of Reducing Agents

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including amides and lactams.[3] It is particularly effective for the complete reduction of the carbonyl group in these substrates to a methylene (CH₂) group.[4]

Mechanism of Action: The reduction of an amide with LiAlH₄ proceeds through a distinct mechanism compared to the reduction of esters or ketones.[5]

-

Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the amide.[4][6]

-

Intermediate Formation: This addition forms a tetrahedral intermediate where the oxygen is coordinated to the aluminum species.[4]

-

Iminium Ion Formation: Unlike ester reduction, the amide's nitrogen lone pair facilitates the elimination of the oxygen atom (as an aluminum-bound leaving group), forming a transient, electrophilic iminium ion.[4][6]

-

Second Hydride Addition: A second equivalent of hydride rapidly attacks the iminium ion, yielding the final amine product.[4][6]

-

Aqueous Workup: The reaction is quenched with water to neutralize any remaining reagent and liberate the free amine.[4][6]

Caption: Simplified mechanism of LiAlH₄ reduction of a tertiary amide.

Advantages:

-

High Reactivity: LiAlH₄ is highly effective for reducing even sterically hindered or electron-rich amides.

-

Broad Applicability: It reduces a wide range of functional groups, which can be advantageous in certain synthetic strategies.[3]

Disadvantages:

-

Lack of Selectivity: Its high reactivity makes it incompatible with many other functional groups (e.g., esters, ketones, nitriles).[4]

-

Safety Concerns: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas. It can also ignite in moist air or from friction.[7] Strict anhydrous conditions and careful handling are mandatory.[7][8][9]

Borane (BH₃) and its Complexes: The Selective Alternative

Borane (BH₃) and its stable complexes, such as borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂), are also effective for the reduction of amides and lactams. They offer a milder and more selective alternative to LiAlH₄.[10]

Mechanism of Action: The reduction with borane involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen.[10]

-

Lewis Acid-Base Adduct Formation: The boron atom of BH₃ coordinates to the lone pair of electrons on the amide's carbonyl oxygen, activating the carbonyl group.

-

Hydride Transfer: An intramolecular or intermolecular transfer of a hydride from the boron to the activated carbonyl carbon occurs.

-

C-O Bond Cleavage: The reaction is driven by the high affinity of boron for oxygen, leading to the cleavage of the C-O bond and formation of an amine-borane complex.[10]

-

Hydrolytic Workup: The final amine product is liberated from the amine-borane complex by an acidic or alcoholic workup.[10]

Advantages:

-

Enhanced Selectivity: Borane reagents generally exhibit better functional group tolerance compared to LiAlH₄.[10] For instance, they can often selectively reduce an amide in the presence of an ester.

-

Milder Reaction Conditions: Reactions can typically be carried out under less stringent conditions than those required for LiAlH₄.

-

Improved Safety Profile: While still reactive, borane complexes are generally safer to handle than LiAlH₄.

Disadvantages:

-

Slower Reaction Rates: Reductions with borane can be slower and may require heating.[11]

-

Formation of Amine-Borane Complexes: The product is initially formed as a stable amine-borane complex, which requires a separate step for cleavage to obtain the free amine.[10]

Comparative Summary of Reducing Agents

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane Complexes (BH₃·THF, BH₃·SMe₂) |

| Reactivity | Very High | High |

| Selectivity | Low (reduces most carbonyls)[4] | Moderate to High (can be selective for amides) |

| Substrate Scope | Broad (1°, 2°, 3° amides/lactams)[6] | Broad (1°, 2°, 3° amides/lactams)[10] |

| Reaction Conditions | Anhydrous THF or Et₂O, often 0°C to reflux | Anhydrous THF, often 0°C to reflux[11] |

| Workup | Careful, sequential addition of H₂O, NaOH, H₂O (Fieser workup) | Quenching with methanol, followed by aqueous workup[11][12] |

| Safety | Pyrophoric, reacts violently with water[7][13][14] | Flammable, reacts with water, less violent than LiAlH₄ |

| Key Advantage | High reactivity for difficult reductions | Better chemoselectivity and safety profile |

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times.[8][13] All operations involving LiAlH₄ and borane complexes must be conducted in a certified fume hood under an inert atmosphere (nitrogen or argon).[7][8]

Protocol 1: Reduction of N-Benzoylmorpholine with LiAlH₄

This protocol details the reduction of a tertiary amide to the corresponding tertiary amine.

Materials:

-

N-Benzoylmorpholine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (aq)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with stir bar

-

Reflux condenser with a drying tube or nitrogen inlet

-

Addition funnel

-

Ice bath

Procedure:

-

Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel.

-

Reagent Preparation: In the flask, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF (approximately 10 mL per gram of amide). Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve N-benzoylmorpholine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, gently heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Workup (Fieser Method):

-

Cool the reaction mixture back to 0°C.

-

CAUTION: EXOTHERMIC REACTION AND HYDROGEN GAS EVOLUTION. Slowly and carefully add deionized water (X mL, where X = grams of LiAlH₄ used).

-

Add 15% aqueous sodium hydroxide (X mL).

-

Add deionized water (3X mL).

-

Stir the resulting mixture vigorously at room temperature for 15-30 minutes until a white, granular precipitate forms.

-

-

Isolation:

-

Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzylmorpholine.

-

Purify by column chromatography or distillation as needed.

-

Protocol 2: Reduction of Morpholin-3-one with Borane-THF Complex

This protocol describes the reduction of a lactam to the corresponding cyclic amine.

Materials:

-

Morpholin-3-one

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (aq)

-

Saturated Sodium Bicarbonate (aq)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Reflux condenser with a drying tube or nitrogen inlet

-

Addition funnel

-

Ice bath

Procedure:

-

Setup: To a dry, nitrogen-flushed round-bottom flask, add a solution of morpholin-3-one (1.0 equivalent) in anhydrous THF. Cool the solution to 0°C.

-

Reagent Addition: Add the BH₃·THF solution (2.0-3.0 equivalents) dropwise via an addition funnel, keeping the internal temperature below 5°C.

-

Reaction: Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

-

Workup:

-

Cool the reaction mixture to 0°C.

-

CAUTION: HYDROGEN GAS EVOLUTION. Slowly add methanol dropwise to quench the excess borane until gas evolution ceases.[11]

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl to the residue and heat at reflux for 1 hour to hydrolyze the amine-borane complex.

-

Cool the solution to room temperature and basify to pH > 10 with a strong base (e.g., 6M NaOH).

-

-

Isolation:

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to afford the crude morpholine.

-

Purify as necessary. A useful technique for removing boron byproducts is to repeatedly concentrate the reaction mixture from methanol, which forms the volatile trimethyl borate.[12][15]

-

Safety and Handling

Working with powerful hydrides like LiAlH₄ and borane complexes requires strict adherence to safety protocols.

-

Inert Atmosphere: Both reagents should be handled under an inert atmosphere of nitrogen or argon to prevent contact with atmospheric moisture and oxygen.[7][8]

-

Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][13]

-

Quenching: Quenching procedures must be performed slowly and carefully in an ice bath to control the exothermic reaction and manage hydrogen gas evolution.

-

Spill Management: In case of a spill, do NOT use water. Smother the spill with a Class D fire extinguisher powder, dry sand, or soda ash.[7][9]

Conclusion

The reduction of N-acylated morpholines and morpholin-3-ones is a fundamental transformation in the synthesis of medicinally relevant compounds. Lithium aluminum hydride and borane complexes are the premier reagents for these reductions, each offering a unique profile of reactivity and selectivity. While LiAlH₄ provides unparalleled reducing power, its lack of selectivity and hazardous nature necessitate careful planning and execution. Borane complexes offer a milder, more selective, and safer alternative, though they may require longer reaction times and a specific workup to cleave the resulting amine-borane complex. By understanding the mechanisms, advantages, and limitations of each reagent, and by adhering to the detailed protocols and safety guidelines presented, researchers can confidently and efficiently synthesize a diverse range of morpholine derivatives for applications in drug discovery and development.

References

-

Reduction of Amides to Amines. Master Organic Chemistry. [Link]

-

Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [Link]

-

Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Lithium Aluminum Hydride. Princeton University Environmental Health & Safety. [Link]

-

Mechanisms of Amide Reduction by LiAlH4. YouTube. [Link]

-

Borane & Borane Complexes. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Reduction of Tertiary Amides by 9-BBN and Sia2BH. Chemistry Steps. [Link]

-

Reduction of amides by boranes. ResearchGate. [Link]

-

Standard Operating Procedure for Lithium Aluminum Hydride. University of Georgia Office of Research. [Link]

-

LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Reduction of Amides to Amines and Aldehydes. Chemistry Steps. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information. [Link]

-

Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

-

Safety Data Sheet: aluminium lithium hydride. Chemos GmbH & Co.KG. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link]

-

Morpholine Preparation from Diethanolamine. YouTube. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

- Reductive amination of diethanolamine and resulting product mixture.

- Process for the preparation of morpholines.

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

-

Workup Tricks: Reagents. University of Rochester. [Link]

-

Safe Handling of Boranes at Scale. ResearchGate. [Link]

-

ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. ResearchGate. [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo. [Link]

-

Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Publications. [Link]

-

Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. ResearchGate. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Borane Reagents. Organic Chemistry Portal. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Publications. [Link]

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Center for Biotechnology Information. [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Center for Biotechnology Information. [Link]

-

Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. SpringerLink. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. research.uga.edu [research.uga.edu]

- 9. nj.gov [nj.gov]

- 10. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. chem.rochester.edu [chem.rochester.edu]

- 13. westliberty.edu [westliberty.edu]

- 14. chemos.de [chemos.de]

- 15. rtong.people.ust.hk [rtong.people.ust.hk]

Strategic Solvent Selection for 2-(4-Benzylmorpholin-2-yl)ethanol Functionalization

Topic: Solvent selection for 2-(4-Benzylmorpholin-2-yl)ethanol reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists.[1]

Abstract

2-(4-Benzylmorpholin-2-yl)ethanol [CAS: 112887-43-1] is a versatile morpholine scaffold widely utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and EZH2 inhibitors.[1][][3] Its amphiphilic nature—comprising a lipophilic benzyl-protected amine and a polar primary alcohol—presents unique solubility challenges and reactivity opportunities.[1] This Application Note provides an evidence-based guide to solvent selection for its three primary derivatization pathways: N-debenzylation, hydroxyl activation, and oxidation.[1] We prioritize Green Chemistry principles, offering validated replacements for traditional chlorinated and dipolar aprotic solvents.

Molecular Profile & Solubility Intelligence[1]

Physicochemical Properties

The molecule exhibits "Schizophrenic" solubility behavior due to its dual functionality. The benzyl group drives solubility in non-polar organics, while the morpholine nitrogen and hydroxyl tail require hydrogen-bond accepting/donating capacity.

-

LogP (Predicted): ~1.2 – 1.6

-

pKa (Conjugate Acid): ~7.5 (Morpholine nitrogen)

-

Physical State: Viscous oil or low-melting solid (racemate).[1]

Solubility & Solvent Compatibility Table

Data synthesized from morpholine scaffold literature and GSK Solvent Sustainability Guides.

| Solvent Class | Representative Solvent | Solubility Status | Application Suitability | Green Score (GSK) |

| Chlorinated | Dichloromethane (DCM) | Excellent | Traditional standard for activation/oxidation.[1] | 🔴 (Replace) |

| Alcohols | Methanol / Ethanol | High | Ideal for Hydrogenolysis (N-debenzylation). | 🟢 (Preferred) |

| Ethers | THF | High | Good for coupling; prone to peroxides. | 🟡 (Problematic) |

| Green Ethers | 2-MeTHF / CPME | High | Excellent replacement for THF/DCM in biphasic workups.[1] | 🟢 (Preferred) |

| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Standard extraction solvent; limited for polar salts. | 🟢 (Preferred) |

| Aromatic | Toluene | Moderate | Good for high-temp ACE-Cl debenzylation; poor for free alcohol.[1] | 🟡 (Usable) |

| Water | Water | Low (Free Base) | Soluble only as HCl/TFA salt. | 🟢 (Neutral) |

Critical Reaction Pathways & Solvent Strategy

Pathway A: N-Debenzylation (The "Scaffold Release")

Removing the benzyl group liberates the secondary amine, allowing for further diversification of the morpholine ring.

-

Method 1: Catalytic Hydrogenolysis (H₂/Pd-C)

-

Optimization: The reaction is sensitive to pH. Adding a mild acid (e.g., 1.0 eq HCl or AcOH) prevents catalyst poisoning by the free amine product.

-

Green Recommendation:Ethanol is superior to Methanol due to lower toxicity. If solubility is an issue for the salt form, use EtOH/Water (9:1) .

-

Method 2: Chemical Dealkylation (ACE-Cl) [1]

-

Mechanism:[1][7] 1-Chloroethyl chloroformate (ACE-Cl) forms a carbamate intermediate, which is decomposed by methanolysis.[1]

-

Traditional Solvent:[1] 1,2-Dichloroethane (DCE) (Reflux).

-

Green Recommendation:Toluene or Trifluorotoluene . These high-boiling solvents drive the formation of the carbamate intermediate without the carcinogenicity of DCE.

-

Pathway B: Hydroxyl Activation (Mesylation/Tosylation)

Converting the alcohol to a leaving group (OMs/OTs) is essential for nucleophilic substitution.

-

Traditional:[1] MsCl + Et₃N in DCM .

-

Issue: DCM poses environmental and health risks. Triethylamine hydrochloride salts often precipitate, creating thick slurries.

-

Green Recommendation:2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1]

-

Why: 2-MeTHF allows for a simplified aqueous workup (it separates cleanly from water) and solubilizes the starting material well.

-

Pathway C: Oxidation (To Aldehyde/Acid)

-

Traditional:[1] Swern Oxidation (DMSO/Oxalyl Chloride in DCM).

-

Green Recommendation:Anisole or Acetonitrile using TEMPO/Bleach or catalytic IBX.

-

Insight: Anisole is a non-halogenated aromatic solvent that mimics the polarity of DCM but with a significantly better safety profile.

-

Visualizing the Decision Logic

Figure 1: Decision tree for solvent selection based on reaction pathway and Green Chemistry principles.

Detailed Protocol: Green Hydroxyl Activation (Mesylation)

Objective: Convert 2-(4-benzylmorpholin-2-yl)ethanol to its mesylate using 2-MeTHF instead of DCM.

Materials

-

Substrate: 2-(4-Benzylmorpholin-2-yl)ethanol (1.0 equiv)

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Anhydrous)[1]

Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the substrate (10 mmol) in 2-MeTHF (50 mL, 5 vol).

-

Note: 2-MeTHF is chosen for its low water miscibility compared to THF, aiding workup.[1]

-

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Base Addition: Add DIPEA (15 mmol) in one portion.

-

Activation: Dropwise add MsCl (12 mmol) over 15 minutes, maintaining internal temperature <10 °C.

-

Observation: A white precipitate (DIPEA·HCl) will form. Ensure efficient stirring.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (EtOAc/Heptane) or LCMS.

-

Workup (The "Green" Advantage):

-

Quench the reaction by adding Water (25 mL).

-

Stir vigorously for 5 minutes.

-

Separate the layers. The organic layer (2-MeTHF) is the upper layer.

-

Contrast: In a DCM process, the organic layer would be the bottom layer, often trapping emulsions. 2-MeTHF facilitates cleaner phase separation.

-

Wash the organic layer with sat. NaHCO₃ (25 mL) followed by Brine (25 mL).

-

-

Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate as a viscous oil.

Protocol: N-Debenzylation via Hydrogenolysis

Objective: Clean removal of the benzyl group to yield 2-(2-hydroxyethyl)morpholine.

Procedure

-

Preparation: Charge a hydrogenation vessel with 2-(4-benzylmorpholin-2-yl)ethanol (10 mmol).

-

Solvent: Add Ethanol (30 mL).

-

Tip: If the substrate is the HCl salt, add 10% water to improve solubility.

-

-

Catalyst: Add 10 wt% Pd/C (50% wet) (10% loading relative to substrate mass).

-

Acid Additive: Add Acetic Acid (1.0 equiv).

-

Mechanistic Insight: Protonation of the product amine prevents it from poisoning the Pd catalyst surface, significantly increasing reaction rate and conversion.

-

-

Hydrogenation: Purge with Nitrogen (3x), then Hydrogen (3x). Stir under H₂ atmosphere (balloon or 1-3 bar) at RT for 4-12 hours.

-

Workup: Filter through a Celite pad (rinse with EtOH). Concentrate filtrate.[6]

-

Neutralization: If the free base is required, dissolve residue in 2-MeTHF and wash with NaOH (1M) to remove the acetic acid salt.

References

-

Vertex AI Search. (2026). Synthesis and reactions of 2-(4-Benzylmorpholin-2-yl)ethanol. Retrieved from 8

-

Dobbs, A. P., et al. (2025). Experimental Supporting Information: Alcohol Tosylation Protocols. Royal Society of Chemistry. Retrieved from 9

-

Beilstein Journals. (2015). Metal-free one-pot synthesis of 2-substituted morpholines. Retrieved from 10

-

PubChem. (2026). 2-Morpholinoethanol Compound Summary. Retrieved from 11

-

University of Rochester. (2026).[5] Solvents and Polarity Guide. Retrieved from 5

Sources

- 1. chemsynthesis.com [chemsynthesis.com]